2-Amino-3,5-dioxohexanamide
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Overview
Description
2-Amino-3,5-dioxohexanamide is an organic compound with the molecular formula C6H10N2O3 It is a derivative of hexanamide and contains both amino and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-dioxohexanamide typically involves the reaction of hexanamide with specific reagents under controlled conditions. One common method includes the use of an amino group donor and an oxidizing agent to introduce the amino and oxo groups into the hexanamide structure. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems allows for the precise control of reaction parameters, ensuring consistent product quality. Industrial methods may also incorporate purification steps such as crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,5-dioxohexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
2-Amino-3,5-dioxohexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3,5-dioxohexanamide exerts its effects involves its interaction with specific molecular targets. The amino and oxo groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dioxohexanoic acid
- 2-Amino-3,5-dioxohexanol
- 2-Amino-3,5-dioxohexane
Uniqueness
2-Amino-3,5-dioxohexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
72333-15-4 |
---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(2S)-2-amino-3,5-dioxohexanamide |
InChI |
InChI=1S/C6H10N2O3/c1-3(9)2-4(10)5(7)6(8)11/h5H,2,7H2,1H3,(H2,8,11)/t5-/m0/s1 |
InChI Key |
AGPAVMYFSJQJNN-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)CC(=O)[C@@H](C(=O)N)N |
Canonical SMILES |
CC(=O)CC(=O)C(C(=O)N)N |
Origin of Product |
United States |
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